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Introduction

SR-17398 is an inhibitor of Unc-51-Like Kinase 1 (ULK1), a serine/threonine kinase that plays
a pivotal role in the initiation of autophagy.[1][2] Autophagy is a catabolic process involving the
degradation of cellular components via the lysosome, and it is implicated in a variety of
diseases, including cancer and neurodegenerative disorders. The development of potent and
selective ULK1 inhibitors like SR-17398 and its analogs is a promising therapeutic strategy for
autophagy-dependent cancers.[3][4] This technical guide provides a comprehensive overview
of the structure-activity relationship (SAR) of SR-17398, detailing the quantitative data,
experimental protocols, and the relevant signaling pathway.

SR-17398, identified through an in silico high-throughput screening campaign, possesses an
indazole core and exhibits moderate ULK1 inhibitory activity with a half-maximal inhibitory
concentration (IC50) of 22.4 uM.[1][3] Subsequent structure-based optimization has led to the
development of significantly more potent analogs.[3]

Core Structure and SAR Data
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The core of SR-17398 is a 1H-indazole ring. The structure-activity relationship studies have
primarily focused on modifications at the 3- and 5-positions of this indazole core, as well as
variations of the appended aminocyclohexane moiety.[3]

Table 1: Structure-Activity Relationship of Indazole-
; | ULK1 Inhibi

R2 (5-position

Compound R1 (3-position) . ULK1 IC50 (nM)
amide)

SR-17398 H 3-aminocyclohexyl 22400

la NH2 3-aminocyclohexyl 368

2a NH-benzyl 3-aminocyclohexyl 242

2f NH-(4-methoxy)benzyl  3-aminocyclohexyl >10000

3a NH-1-naphthyl 3-aminocyclohexyl <50

39 NH-5-isoquinolyl 3-aminocyclohexyl <50

Data sourced from Wood et al., ACS Med Chem Lett. 2017 Nov 22;8(12):1258-1263.[3]
Key SAR Insights:

» Addition of a 3-amino group: Introducing an amino group at the 3-position of the indazole
ring (compound l1a) dramatically increases potency by over 60-fold compared to SR-17398.
This is attributed to a new hydrogen bonding interaction with the amide carbonyl of Cys95 in
the ATP binding pocket of ULK1.[3]

e Substitution on the 3-amino group:

o Small aromatic substitutions, such as a benzyl group (2a), are well-tolerated and can
further enhance potency.[3]

o Larger, more rigid aromatic systems like naphthyl (3a) and isoquinolyl (3g) lead to the
most potent compounds in the series, with IC50 values below 50 nM.[3]
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o Electron-donating groups on the benzyl ring, such as a 4-methoxy substituent (2f), are
detrimental to activity.[3]

» Modifications to the 5-position amide: The 3-aminocyclohexyl group at the 5-position amide
appears to be a critical moiety for activity, as it is retained in the most potent analogs.[3]

Experimental Protocols
ULK1 Biochemical Inhibition Assay

The inhibitory activity of SR-17398 and its analogs against ULK1 was determined using a
biochemical assay that measures the phosphorylation of a substrate peptide. The following is a
representative protocol based on established methods for ULK1 kinase assays.

Materials:

Recombinant human ULK1 enzyme
o ULK1 substrate peptide (e.g., a peptide derived from Atg13)
e ATP (Adenosine triphosphate)

e Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35, 2 mM DTT)

e Test compounds (dissolved in DMSO)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
o 384-well plates

Procedure:

o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
dilute in kinase assay buffer to the desired final concentrations.

e Enzyme and Substrate Preparation: Dilute the ULK1 enzyme and substrate peptide in kinase
assay buffer to the appropriate concentrations.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27046250/
https://pubmed.ncbi.nlm.nih.gov/27046250/
https://www.benchchem.com/product/b15583746/docs?utm_src=pdf-body#sr-17398-structure-activity-relationship-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Kinase Reaction: a. Add 2.5 pL of the test compound solution or DMSO (for controls) to the
wells of a 384-well plate. b. Add 2.5 uL of the ULK1 enzyme solution to each well. c. Incubate
for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate
the kinase reaction by adding 5 pL of a solution containing the substrate peptide and ATP. e.
Incubate the reaction for 1 hour at 30°C.

o Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the
ADP-GIlo™ Kinase Assay Kit according to the manufacturer's instructions. This typically
involves adding a reagent to deplete unused ATP, followed by the addition of a second
reagent to convert ADP to ATP, which is then quantified via a luciferase-based luminescence
reaction.

o Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced
and thus to the ULK1 kinase activity. b. Calculate the percent inhibition for each compound
concentration relative to the DMSO control. c. Determine the IC50 values by fitting the dose-
response data to a four-parameter logistic equation using appropriate software (e.g.,
GraphPad Prism).

Signaling Pathway and Experimental Workflow

Visualization
ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of ULK1 in the autophagy initiation pathway,
showing its regulation by upstream nutrient sensors mTORC1 and AMPK.
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Caption: ULK1 signaling pathway in autophagy initiation.

Experimental Workflow for SR-17398 SAR Studies

The following diagram outlines the typical workflow for the structure-activity relationship studies
of SR-17398 and its analogs.
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Caption: Experimental workflow for SR-17398 SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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